Tert-butyl 4-((3-hydroxypropyl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((3-hydroxypropyl)carbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((3-hydroxypropyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((3-hydroxypropyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
Tert-butyl 4-((3-hydroxypropyl)carbamoyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-((3-hydroxypropyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 4-((3-hydroxypropyl)carbamoyl)piperidine-1-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbamoyl groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-hydroxypropylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)16-8-5-11(6-9-16)12(18)15-7-4-10-17/h11,17H,4-10H2,1-3H3,(H,15,18) |
InChI Key |
AUVWRHOOWYGVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCCCO |
Origin of Product |
United States |
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